molecular formula C21H21N5O3 B2913050 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034238-24-7

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2913050
CAS No.: 2034238-24-7
M. Wt: 391.431
InChI Key: UYAAZTZPRFAQHB-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

New Salt and Pharmaceutical Compositions

  • A study describes the synthesis of a salt involving a compound structurally related to the query compound. This salt, N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl} acetamide benzoate, has been used in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Antimicrobial Nano-Materials

  • A study highlights the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species. These derivatives showed more effectiveness against fungi than bacteria (B. Mokhtari & K. Pourabdollah, 2013).

Antitumor Activity

  • Research on derivatives of 2-cyano-N-(thiazol-2-yl) acetamide, closely related to the query compound, demonstrated promising inhibitory effects on different cancer cell lines. Some derivatives exerted high inhibitory effect, comparable to doxorubicin (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).

Synthesis of Piperazine and Piperidine Derivatives

  • A study conducted on the synthesis of enantiomerically pure 3-substituted piperidines and related compounds from lactam derivatives has implications for the synthesis of compounds similar to the query compound (L. Micouin et al., 1994).

Highly Potent Fluorescence-Tagged Receptor Ligands

  • Research involving different piperidine derivatives, including 2-cyanobenzo derivatives, resulted in the creation of highly potent histamine H3 receptor ligands. These compounds are useful for identifying and understanding the binding site on the histamine H3 receptor (M. Amon et al., 2007).

Enantioselective Synthesis of Alkaloids

  • The enantioselective synthesis of 2-alkylpiperidines and related alkaloids from lactams has been studied, providing a method for synthesizing a variety of piperidine-containing natural products and bioactive compounds (M. Amat et al., 2003).

Insecticidal Properties of Pyridine Derivatives

  • Pyridine derivatives, similar to the query compound, have shown strong insecticidal activities against certain pests, indicating potential applications in pest control (E. A. Bakhite et al., 2014).

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c22-12-16-4-3-9-23-20(16)25-10-7-15(8-11-25)13-24-19(27)14-26-17-5-1-2-6-18(17)29-21(26)28/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAAZTZPRFAQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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